molecular formula C11H11BrN4O B8169809 (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone

(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B8169809
M. Wt: 295.14 g/mol
InChI Key: SCWRTJRNAFBJGF-UHFFFAOYSA-N
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Description

(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound that combines a pyrazolo[3,4-b]pyridine core with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves several key steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, optimizing the use of reagents, and ensuring efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyrazolo[3,4-b]pyridine ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly affecting the pyrrolidine moiety.

    Coupling Reactions: The compound can be involved in various coupling reactions, forming new C-C or C-N bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyrrolidine ring.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers and other diseases where kinase activity is dysregulated .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Mechanism of Action

The mechanism of action of (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with kinase enzymes. It binds to the active site of the kinase, inhibiting its activity. This inhibition can prevent the proliferation of cancer cells by blocking the signaling pathways that promote cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: A core structure similar to the compound but without the bromine and pyrrolidine substituents.

    Pyrazolo[3,4-b]pyridine derivatives: Various derivatives with different substituents that modify their biological activity.

Uniqueness

The uniqueness of (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the bromine atom and the pyrrolidine ring enhances its ability to interact with specific biological targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

(5-bromo-2H-pyrazolo[3,4-b]pyridin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O/c12-7-5-8-9(14-15-10(8)13-6-7)11(17)16-3-1-2-4-16/h5-6H,1-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWRTJRNAFBJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C3C=C(C=NC3=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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